4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde
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Overview
Description
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group at the 4-position and a 4-methylpiperidin-1-yl group at the 2-position of the benzaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methylpiperidine.
Formation of Intermediate: The 4-methylpiperidine is reacted with an appropriate reagent to form an intermediate, which is then coupled with 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid.
Reduction: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target cellular antioxidation systems, disrupting redox homeostasis and leading to antifungal effects.
Pathways Involved: It may interfere with the mitochondrial respiratory chain and oxidative stress-response pathways, enhancing the efficacy of conventional antifungal agents.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A simpler analog with a methoxy group at the 4-position but lacking the piperidine moiety.
4-Methoxy-3-(2-methylpiperidin-1-yl)methylbenzaldehyde: A structurally similar compound with a different substitution pattern on the benzaldehyde ring.
Uniqueness
4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is unique due to the presence of both the methoxy and 4-methylpiperidin-1-yl groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular antioxidation systems and enhance the efficacy of antifungal agents sets it apart from simpler benzaldehyde derivatives .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-15(8-6-11)14-9-13(17-2)4-3-12(14)10-16/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
RWLKVSHJPVWYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)OC)C=O |
Origin of Product |
United States |
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